molecular formula C8H10OS B13616117 2-(2-Mercaptoethyl)phenol

2-(2-Mercaptoethyl)phenol

Cat. No.: B13616117
M. Wt: 154.23 g/mol
InChI Key: QZEXIPKQLGQJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Mercaptoethyl)phenol is a sulfur-containing phenolic compound characterized by a phenol ring substituted with a 2-mercaptoethyl (-CH₂CH₂SH) group. For example, 4-(2-Mercaptoethyl)phenol (CAS 67382-72-3, C₈H₁₀OS, MW 154.23) shares the same molecular formula but differs in the substituent position . The mercaptoethyl group enhances metal-binding capabilities, making such compounds valuable in coordination chemistry and environmental applications (e.g., pollutant sensing or metal extraction) .

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-(2-sulfanylethyl)phenol

InChI

InChI=1S/C8H10OS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,9-10H,5-6H2

InChI Key

QZEXIPKQLGQJCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Mercaptoethyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound. For example, 2-bromoethylphenol can react with hydrogen sulfide or a thiol compound under basic conditions to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercaptoethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Mercaptoethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Mercaptoethyl)phenol involves its ability to interact with various molecular targets through its phenol and thiol groups. The phenol group can participate in hydrogen bonding and π-π interactions, while the thiol group can form disulfide bonds and undergo redox reactions. These interactions enable the compound to modulate enzyme activity, scavenge free radicals, and inhibit microbial growth .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups
2-(2-Mercaptoethyl)phenol Not provided C₈H₁₀OS ~154.23* Phenol, mercaptoethyl
4-(2-Mercaptoethyl)phenol 67382-72-3 C₈H₁₀OS 154.23 Phenol, mercaptoethyl
L2 (Schiff base derivative) Not provided C₉H₁₃NOS 183.27 Phenol, mercaptoethyl, amino
2-Mercaptoethanol 60-24-2 C₂H₆OS 78.13 Thiol, hydroxyl

*Estimated based on isomer data.

Table 2: Comparative Metal-Binding Efficiencies

Compound Target Metals Efficiency/Selectivity Application Context
L2 (Schiff base derivative) Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺ >90% extraction for Cu²⁺ Wastewater treatment
(E)-2-(((2-Mercaptoethyl)imino)methyl)phenol Fe³⁺ UV-vis spectral shifts upon binding Sensor development
2-Mercaptoethanol N/A Used as chain transfer agent Polymer synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.